molecular formula C16H16N4O2S B2969846 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide CAS No. 1235374-08-9

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B2969846
CAS No.: 1235374-08-9
M. Wt: 328.39
InChI Key: ZHWSKZIZECIFHX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles derivatives (Roman, 2013). This illustrates the potential of using similar compounds in synthesizing a wide range of chemical libraries for research purposes.

Herbicidal Activity

A synthesized compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibited effective herbicidal activity, showcasing the agricultural applications of such chemicals in controlling weed growth (Liu et al., 2008).

Antioxidant Potential

Novel heterocyclic compounds, including pyrazole, thiazole, and pyridine moieties, have been synthesized and evaluated for their antioxidant potential, indicating the role of such compounds in developing new antioxidants (Kaddouri et al., 2020).

Antibacterial Activity

1,3,4-Oxadiazole thioether derivatives have been synthesized and shown to possess good antibacterial activities against Xanthomonas oryzae pv. oryzae, highlighting the medicinal chemistry applications of such compounds (Song et al., 2017).

Anti-inflammatory and Analgesic Activities

Some new 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities, suggesting the therapeutic potential of these compounds (El-Sawy et al., 2014).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)5-6-15(21)19-16-18-14(9-23-16)12-4-3-7-17-8-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWSKZIZECIFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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